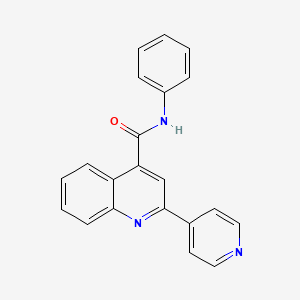

N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a chemical compound with the molecular formula C21H15N3O . It has a molecular weight of 325.36 .

Synthesis Analysis

The synthesis of N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide and its analogues has been reported in various studies . The synthesis protocols often involve transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . The synthesis of similar compounds has been achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide has been characterized using various analytical techniques such as elemental analyses, molar conductivity measurements, UV-Visible, Fourier Transform Infra-Red (FTIR), Proton Nuclear Magnetic Resonance (1 H-NMR), Carbon-13 Nuclear Magnetic Resonance (13 C-NMR), Liquid Chromatography–Mass Spectrometry (LCMS), Powder X-ray Diffraction (PXRD) and Thermo Gravemetric Analysis (TGA) studies .Physical And Chemical Properties Analysis

N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide has a melting point of 202-203 °C and a predicted boiling point of 477.6±40.0 °C . Its density is predicted to be 1.280±0.06 g/cm3 . The pKa of the compound is predicted to be 11.57±0.70 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Discovery

Quinoline serves as a vital scaffold for lead compounds in drug discovery. Researchers have synthesized numerous analogues and derivatives, exploring their potential as pharmaceutical agents. The compound’s unique structure, containing a benzene ring fused with a pyridine moiety, contributes to its bioactivity. Notably, the pyranoquinoline ring system has gained attention for its pharmacological properties .

Antioxidant and Antimicrobial Activity

Studies have reported that quinoline derivatives exhibit antioxidant, antimicrobial, and antifungal properties. These compounds have shown favorable results against bacterial and fungal strains. Additionally, molecular docking studies indicate excellent binding energy interactions with protein enzymes .

Anti-Tubercular Agents

Substituted N-phenylpyrazine-2-carboxamides, structurally related to quinoline, have been evaluated for anti-mycobacterial activity. Quinoline-based compounds may contribute to the fight against tuberculosis .

Anti-Fibrotic Activity

Several quinoline-related molecules demonstrate anti-fibrotic effects. For instance:

- CW209292 : Displays anti-fibrotic activity in rats with hepatic fibrosis by blocking TGF-β1 expression .

Biological Studies

Researchers have explored selected quinolines and their derivatives for potential biological activities. These investigations contribute to our understanding of the compound’s multifaceted roles.

Zukünftige Richtungen

The future directions for the study of N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. The development of environmentally friendly synthesis techniques and the design of new compounds with different biological profiles are areas of ongoing research .

Eigenschaften

IUPAC Name |

N-phenyl-2-pyridin-4-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-21(23-16-6-2-1-3-7-16)18-14-20(15-10-12-22-13-11-15)24-19-9-5-4-8-17(18)19/h1-14H,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHSNBXXGBXNBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2366271.png)

![2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2366272.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2366273.png)

![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2366275.png)

![8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2366288.png)